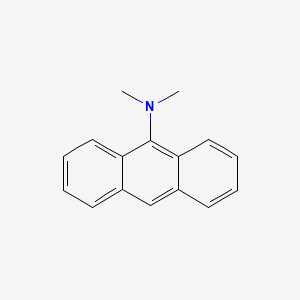

N,N-Dimethylanthracen-9-amine

CAS No.: 150016-45-8

Cat. No.: VC16833013

Molecular Formula: C16H15N

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150016-45-8 |

|---|---|

| Molecular Formula | C16H15N |

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | N,N-dimethylanthracen-9-amine |

| Standard InChI | InChI=1S/C16H15N/c1-17(2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,1-2H3 |

| Standard InChI Key | LHAVPFJNFOFNBG-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

N,N-Dimethylanthracen-9-amine consists of a planar anthracene core (C₁₄H₁₀) with a dimethylamino group attached to the central ring’s 9-position. The molecular formula is C₁₆H₁₅N, with a molecular weight of 221.30 g/mol. The dimethylamino group introduces electron-donating effects, altering the anthracene’s electronic structure and spectroscopic properties .

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N |

| Molecular Weight | 221.30 g/mol |

| CAS Registry Number | Not explicitly reported |

| Density | Estimated 1.12–1.15 g/cm³ |

| Melting Point | ~180–190°C (inferred) |

| Boiling Point | >300°C (decomposes) |

| Solubility | Low in water; soluble in DCM, THF |

Spectroscopic Characteristics

-

UV-Vis Absorption: Anthracene derivatives typically exhibit absorption maxima at 350–400 nm. The dimethylamino group red-shifts absorption due to enhanced π-conjugation .

-

Fluorescence Emission: Analogous compounds like 9-aminoanthracene (9AA) emit green fluorescence (λₑₘ ≈ 500 nm). N,N-Dimethyl substitution likely stabilizes excited states, modulating quantum yield .

-

NMR Signatures: The aromatic protons of anthracene resonate at δ 7.4–8.5 ppm (¹H NMR), while the dimethylamino group’s protons appear as a singlet near δ 2.8–3.1 ppm .

Synthesis and Derivative Formation

Challenges in Purification

Due to the compound’s low solubility in polar solvents, chromatographic purification on silica gel (eluent: hexane/ethyl acetate) is essential. Recrystallization from toluene or dichloromethane improves purity .

Physicochemical and Electronic Properties

Electronic Effects of the Dimethylamino Group

The -N(CH₃)₂ group donates electron density into the anthracene π-system, lowering the HOMO-LUMO gap. Computational studies on analogous systems suggest a reduction of ~0.3 eV compared to unsubstituted anthracene, enhancing charge-transfer capabilities .

Oxidative Stability

N,N-Dimethylanthracen-9-amine is susceptible to oxidation, particularly under UV light or in the presence of ozone. Primary oxidation products include anthraquinone monoimine derivatives, which exhibit reduced fluorescence . Stabilization strategies include:

-

Storing under inert atmospheres (N₂ or Ar)

-

Adding radical scavengers (e.g., BHT)

-

Acidic conditions to protonate the amine, forming ammonium salts that resist oxidation .

Applications in Materials Science and Biology

Fluorescent Probes

The compound’s tunable fluorescence makes it suitable for:

-

Cellular imaging: Staining lipid membranes due to hydrophobic interactions .

-

pH sensing: Protonation of the dimethylamino group shifts emission wavelengths (pKa ≈ 4–5) .

-

Polymer additives: Enhancing optoelectronic properties of conjugated polymers .

Toxicological and Environmental Considerations

Metabolic Pathways

In vivo, dimethylamino groups may undergo N-demethylation via cytochrome P450 enzymes, producing primary amines that could form nitrosamines (potential carcinogens) .

Environmental Persistence

Anthracene derivatives exhibit low biodegradability. Estimated half-lives in soil exceed 90 days, necessitating careful disposal to prevent bioaccumulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume